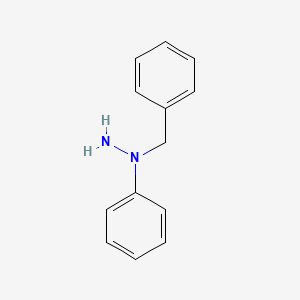

1-Benzyl-1-phenylhydrazine

Description

Historical Context and Early Investigations of Hydrazine (B178648) Derivatives

The story of 1-benzyl-1-phenylhydrazine is intrinsically linked to the broader history of hydrazine chemistry. Hydrazine (N₂H₄) was first isolated by the German chemist Theodor Curtius in 1887. hydrazine.comprinceton.edu However, organic derivatives of hydrazine, such as phenylhydrazine (B124118), were known even earlier, with Emil Fischer first synthesizing phenylhydrazine in 1875. hydrazine.comprinceton.edu Fischer's work with phenylhydrazine was revolutionary, particularly in the field of carbohydrate chemistry, where it was used to identify and characterize sugars through the formation of well-defined crystalline derivatives called phenylhydrazones and osazones. wikipedia.org

The development of synthetic methods for hydrazine derivatives progressed throughout the 20th century. Early methods for preparing asymmetrically disubstituted hydrazines, like this compound, often involved the alkylation of monosubstituted hydrazines. wikipedia.org These early investigations laid the groundwork for the synthesis and exploration of a vast array of hydrazine derivatives, each with its own unique set of properties and potential applications. researchgate.net The fundamental reactions and properties of these compounds were extensively studied, creating a rich body of literature that contemporary chemists continue to build upon. acs.org

Significance of this compound in Contemporary Organic and Medicinal Chemistry Research

In modern chemical research, this compound and its derivatives are recognized as valuable building blocks and reagents. cymitquimica.comtcichemicals.com The compound's structure allows for a variety of chemical transformations, making it a versatile tool in organic synthesis. guidechem.com

One of the most significant applications of this compound is in the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system. tandfonline.comrsc.org The indole motif is a core structural component of many biologically active natural products and pharmaceuticals. rsc.org The use of this compound in this reaction allows for the direct, one-step synthesis of 1-benzylindoles, which can be important intermediates in the synthesis of complex target molecules. tandfonline.com

In the realm of medicinal chemistry, hydrazine derivatives have shown a wide range of biological activities. d-nb.info Specifically, derivatives of phenylhydrazine have been investigated for their potential as anticancer agents. scirp.org Research has demonstrated that some of these compounds exhibit antiproliferative effects against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). scirp.org The mechanism of action is thought to involve the interaction of the hydrazine moiety with biological molecules. Furthermore, certain hydrazine derivatives have been studied for their ability to inhibit enzymes like cholinesterases, suggesting potential applications in the treatment of neurodegenerative diseases.

Scope and Objectives of Research on this compound

Current and future research on this compound is focused on several key areas. A primary objective is the development of more efficient and selective synthetic methodologies. While established methods exist, there is always a need for greener, more atom-economical, and scalable processes. d-nb.infogoogle.com This includes optimizing reaction conditions and exploring novel catalytic systems.

Another major focus is the continued exploration of its applications in organic synthesis. Researchers are investigating its use in novel synthetic transformations beyond the well-established Fischer indole synthesis, aiming to create diverse and complex molecular architectures. bohrium.comresearchgate.net

In medicinal chemistry, the primary goal is to design and synthesize new derivatives of this compound with enhanced biological activity and improved pharmacological profiles. This involves structure-activity relationship (SAR) studies to understand how modifications to the molecule affect its therapeutic potential. scirp.org The investigation of its mechanism of action at the molecular level is also a critical area of research, as it provides the foundation for rational drug design.

Detailed Research Findings

Synthesis and Properties

The most common method for synthesizing this compound is through the alkylation of phenylhydrazine with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. tandfonline.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂ nih.gov | C₁₃H₁₅ClN₂ sigmaaldrich.com |

| Molecular Weight | 198.26 g/mol nih.gov | 234.72 g/mol sigmaaldrich.com |

| Appearance | Light yellow to brown clear liquid tcichemicals.com | White to almost white powder or crystal cymitquimica.com |

| Melting Point | 164-166 °C chembk.com | 174.0 to 178.0 °C |

| Boiling Point | 218 °C / 38 mmHg chembk.com | Not applicable |

| CAS Number | 614-31-3 nih.gov | 5705-15-7 |

Spectroscopic techniques are crucial for the characterization of this compound. Infrared (IR) spectroscopy can identify key functional groups, such as the N-H stretch. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of hydrogen and carbon atoms in the molecule. Mass spectrometry is used to confirm the molecular weight.

Table 2: Spectroscopic Data for this compound Hydrochloride

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 4.49 ppm (benzylic CH₂), 6.93–7.26 ppm (aromatic protons) |

| IR Spectroscopy | N–H stretching (~3300 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak confirms the molecular weight |

Chemical Reactivity and Applications

This compound undergoes a variety of chemical reactions, including oxidation to form azo compounds and reactions with carbonyl compounds to form hydrazones. Its utility in the Fischer indole synthesis is a cornerstone of its application in organic chemistry, providing access to a wide range of substituted indoles. tandfonline.comrsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzylindole |

| 2,4-Dinitrophenylhydrazine |

| Acetone (B3395972) |

| Acetophenone |

| Agaritine |

| Ajmalicine |

| Aniline |

| Benzyl bromide |

| Benzyl chloride |

| Butane-2,3-dione |

| Butanone azine |

| Cyclohexanone |

| Gyromitrin |

| Hydralazine |

| Hydrazine |

| Hydrazine hydrochloride |

| Hydrazine sulfate |

| Iproniazid |

| Isoniazid |

| Monomethyl hydrazine |

| Phenelzine |

| Phenylhydrazine |

| Pinacolone |

| Reserpine |

| Sodium bicarbonate |

| Sodium nitrite |

| Sodium sulfite |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-1-phenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMOOVFBFVTTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210320 | |

| Record name | N-Benzyl-N-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-31-3 | |

| Record name | 1-Phenyl-1-(phenylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-31-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-N-phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYLPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9EG0RBA6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 1 Phenylhydrazine

Functional Group Interconversions and Derivatization of 1-Benzyl-1-phenylhydrazine

The reactivity of this compound is dominated by its hydrazine (B178648) functional group, making it a versatile intermediate for various chemical transformations.

Oxidation: The hydrazine moiety can be oxidized to form the corresponding azo compound, 1-benzyl-1-phenyl-diazene. This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The N-N single bond in this compound can be cleaved via reduction to yield the corresponding amines. For example, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) or with low-valent titanium reagents (prepared from TiCl₄ and Mg) converts it into N-benzylaniline and aniline. rsc.orgresearchgate.net

Derivatization via Fischer Indole (B1671886) Synthesis: One of the most significant applications of this compound is its use in the Fischer indole synthesis. wikipedia.orgname-reaction.com In this acid-catalyzed reaction, it is condensed with an aldehyde or ketone to form a hydrazone intermediate, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement and subsequent cyclization to yield a 1-benzyl-substituted indole. tandfonline.comwikipedia.org This method provides a direct, one-step route to N-benzylated indoles, which are important structural motifs in medicinal chemistry and alkaloid synthesis. tandfonline.comrsc.org The benzyl (B1604629) group serves as a stable protecting group for the indole nitrogen that can be removed under specific reductive conditions. tandfonline.com

Table 2: Examples of 1-Benzylindoles Synthesized from this compound

| Carbonyl Compound | Resulting 1-Benzylindole | Yield |

|---|---|---|

| Cyclohexanone | 1-Benzyl-1,2,3,4-tetrahydrocarbazole | 93% tandfonline.com |

| 4-Heptanone | 1-Benzyl-3-ethyl-2-propylindole | 85% tandfonline.com |

| Propiophenone | 1-Benzyl-2-methyl-3-phenylindole | 80% tandfonline.com |

This table, based on data from Perni and Gribble (1982), showcases the utility of this compound in the Fischer indole synthesis to produce a variety of substituted indoles. tandfonline.com

Hydrazone Formation: As a general reaction for hydrazines, this compound readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding 1-benzyl-1-phenylhydrazones. quora.com This reaction is the initial step of the Fischer indole synthesis but is also a valuable transformation in its own right for creating stable derivatives of carbonyl compounds. wikipedia.org

Reduction Reactions of this compound to Corresponding Amines

The reduction of this compound involves the cleavage of the nitrogen-nitrogen single bond, a reaction that typically yields the corresponding primary and secondary amines. For this compound, this reductive cleavage produces N-benzylaniline.

A notable method for this transformation is the use of an aqueous solution of titanium(III) trichloride (B1173362). In a study, N-benzyl-N-phenylhydrazine dissolved in tetrahydrofuran (B95107) (THF) was successfully reduced to N-benzylaniline, which was isolated as a colorless oil. organicchemistrytutor.com Similarly, low-valent titanium reagents, prepared in situ from titanium tetrachloride (TiCl₄) and magnesium powder, are effective for the N-N bond cleavage in hydrazines under mild conditions, affording amines in good to excellent yields. uci.edu Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of effecting this transformation. savemyexams.com

Table 2: Reduction of this compound

| Reagent | Solvent | Product | Notes | Reference |

|---|---|---|---|---|

| Titanium(III) trichloride (aq) | THF | N-Benzylaniline | Product obtained as a colorless oil. | organicchemistrytutor.com |

| Lithium Aluminum Hydride | N/A | N-Benzylaniline | General strong reducing agent for hydrazines. | savemyexams.com |

Nucleophilic Substitution Reactions Involving the Hydrazine Moiety

The hydrazine moiety in this compound can act as a nucleophile or be subject to substitution. The synthesis of the compound itself is a prime example of its formation via nucleophilic substitution, where phenylhydrazine (B124118) acts as the nucleophile, attacking an electrophilic benzyl source like benzyl chloride or benzyl bromide.

Conversely, under appropriate conditions, the entire hydrazine group can be displaced by other nucleophiles, although this is less common than reactions centered on the N-H proton or the lone pairs of the nitrogen atoms. savemyexams.com The reactivity in nucleophilic substitution is often influenced by the steric hindrance imposed by the bulky benzyl and phenyl groups. savemyexams.com

Formation of Hydrazones and Other Condensation Products

A characteristic reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. Phenylhydrazine, a related compound, is famously used to form phenylhydrazones, which are often crystalline solids with sharp melting points, making them useful for the identification and characterization of aldehydes and ketones. nih.gov

This compound reacts similarly with carbonyl compounds to yield the corresponding N-benzyl-N-phenylhydrazones. These hydrazones are valuable synthetic intermediates themselves, for example, in the Fischer indole synthesis or in the preparation of various heterocyclic compounds. rsc.org

Electrophilic Aromatic Substitution on Phenyl and Benzyl Moieties

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, such as nitration, halogenation, or sulfonation. The position of substitution is directed by the existing substituents on each ring.

On the Phenyl Ring: The phenyl ring is directly attached to a nitrogen atom of the hydrazine group [-N(NH₂)CH₂Ph]. Nitrogen atoms with lone pairs are powerful electron-donating groups (+M effect), which activate the aromatic ring towards electrophilic attack. ulethbridge.ca This activating influence is stronger than the electron-withdrawing inductive effect (-I effect). Consequently, the hydrazinyl group is an ortho, para-director, meaning incoming electrophiles will preferentially substitute at the positions ortho and para to the point of attachment. organicchemistrytutor.comwikipedia.org

On the Benzyl Ring: The benzyl moiety's phenyl ring is attached to a methylene-hydrazine group [-CH₂N(NH₂)Ph]. The alkyl group (in this case, the methylene (B1212753) bridge) is a weak electron-donating group (+I effect) and is also considered an activating, ortho, para-director. savemyexams.comuci.edu

Reactions with Carbonyl Compounds for Heterocyclic Synthesis

This compound serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its reaction with carbonyl compounds is a common entry point into these syntheses. For example, condensation with diketones or β-keto esters can lead to the formation of pyrazole (B372694) derivatives.

A specific application is in the synthesis of pyrazolo[3,4-b]quinoxalines. In one study, this compound hydrochloride was reacted with a saccharide-derived quinoxaline (B1680401) derivative. ulethbridge.ca This reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization. This particular reaction highlights the utility of the compound in constructing complex, fused heterocyclic systems. ulethbridge.ca Similarly, phenylhydrazine is widely employed in the Fischer indole synthesis, where it reacts with a ketone or aldehyde to produce an indole ring system, a core structure in many pharmaceuticals. rsc.org

Mechanistic Investigations of this compound Reactions

The mechanisms of reactions involving this compound have been the subject of specific research investigations.

In the synthesis of 3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline, the reaction of a quinoxaline intermediate with this compound hydrochloride was studied. ulethbridge.ca The investigation confirmed that the reaction proceeds via the formation of a hydrazone intermediate. The subsequent cyclization step involves the elimination of the benzyl group in the form of toluene (B28343), rather than the elimination of the phenyl group as benzene (B151609). This demonstrates a clear regiochemical preference in the cyclization process, favoring the cleavage of the benzyl-nitrogen bond over the phenyl-nitrogen bond. ulethbridge.ca

In a different context, the mechanism of inhibition of human monoamine oxidases (MAO) by arylalkylhydrazines, including benzylhydrazine (B1204620), has been explored. libretexts.org The proposed mechanism involves an enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634) (an azo compound). Molecular oxygen then reacts with this bound diazene to generate an alkyl radical, which subsequently alkylates the FAD cofactor of the enzyme at the N(5) position, leading to irreversible inhibition. libretexts.org While this study focused on benzylhydrazine, the proposed diazene intermediate is directly relevant to the oxidation products of this compound.

Elucidation of Reaction Pathways for Hydrazone Formation

This compound serves as a key precursor in the synthesis of hydrazones, a class of organic compounds characterized by the C=N-N functional group. These reactions typically involve the condensation of this compound with a carbonyl compound, namely an aldehyde or a ketone. vulcanchem.com The formation of the hydrazone proceeds through a well-established reaction pathway involving nucleophilic addition followed by dehydration.

The general mechanism commences with a proton-catalyzed attack of the terminal, more nucleophilic nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov This initial step leads to the formation of a tetrahedral intermediate known as a hemiaminal. nih.gov The reaction is often facilitated by acidic conditions, which serve to activate the carbonyl group for nucleophilic attack. Following the formation of the hemiaminal, a dehydration step occurs, involving the elimination of a water molecule. This elimination is also typically acid-catalyzed and results in the formation of a C=N double bond, yielding the final hydrazone product. nih.gov

Recent studies have also explored manganese-catalyzed acceptorless dehydrogenative coupling reactions, where this compound can be generated in situ or used as a direct reactant with alcohols to form ylidenehydrazines, a subclass of hydrazones. rsc.org

| Carbonyl Reactant | Resulting Hydrazone Type | General Reaction |

|---|---|---|

| Aldehyde (R-CHO) | Aldehyde N-benzyl-N-phenylhydrazone | Condensation with elimination of water |

| Ketone (R-CO-R') | Ketone N-benzyl-N-phenylhydrazone |

Studies on Cyclization Mechanisms Involving this compound

This compound is a valuable building block for the synthesis of various heterocyclic compounds through cyclization reactions. The initially formed hydrazone often serves as a key intermediate that undergoes subsequent intramolecular reactions to form stable ring structures. Two notable examples are the Fischer indole synthesis and the formation of pyrazoloquinoxalines.

Fischer Indole Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org While phenylhydrazine is the archetypal reactant, substituted hydrazines like this compound can also participate in similar cyclization pathways. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then isomerizes to an enamine. wikipedia.org Under acid catalysis, this enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of an amine to yield the aromatic indole ring. wikipedia.org

Pyrazolo[3,4-b]quinoxaline Formation: In specific synthetic routes, this compound has been used to construct more complex heterocyclic systems. One study investigated its reaction with a saccharide-derived quinoxaline in an acidic medium. scirp.orgscirp.org The proposed mechanism involves the initial formation of an N,N-benzylphenylhydrazone intermediate. This intermediate then undergoes a cyclization reaction, which presents two possible pathways: elimination of the benzyl group (as toluene) or elimination of the phenyl group (as benzene). scirp.org Experimental results indicated that the reaction proceeds favorably through the elimination of the benzyl group, yielding the 1-phenyl-1H-pyrazolo[3,4-b]quinoxaline product. scirp.orgscirp.org This selectivity is attributed to the greater stability of the benzylic group as a leaving group in the form of toluene. scirp.org

| Reaction Type | Key Intermediate | Primary Product Class | Key Mechanistic Step |

|---|---|---|---|

| Fischer Indole Synthesis | N-Benzyl-N-phenylhydrazone | Indoles | nih.govnih.gov-Sigmatropic Rearrangement wikipedia.org |

| Pyrazoloquinoxaline Synthesis | N,N-Benzylphenylhydrazone | 1-Phenyl-1H-pyrazolo[3,4-b]quinoxalines | Cyclization with elimination of toluene scirp.orgscirp.org |

Role of Solvent and Catalysts in Reaction Kinetics and Selectivity

The efficiency, rate, and selectivity of reactions involving this compound are highly dependent on the choice of solvents and catalysts.

Catalysts: Acid catalysts are frequently employed to promote reactions such as hydrazone formation and the Fischer indole synthesis. nih.govwikipedia.org Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, or Lewis acids such as zinc chloride (ZnCl₂), activate the carbonyl group, thereby accelerating the rate of the initial nucleophilic attack. wikipedia.org The use of hydrazine hydrochloride salts can conveniently provide the necessary acidic environment for these transformations. rsc.org

Base catalysis is also significant. In the synthesis of this compound itself, strong bases like sodium amide (NaNH₂) are used to deprotonate phenylhydrazine, creating a more potent nucleophile for alkylation with benzyl halides. In more contemporary methods, such as manganese-catalyzed dehydrogenative coupling reactions, an inorganic base like potassium tert-butoxide (tBuOK) has been shown to accelerate the condensation step. rsc.org

Solvents: The polarity and nature of the solvent play a critical role in reaction kinetics. Polar aprotic solvents, such as dimethylformamide (DMF), are known to enhance the rate of nucleophilic substitution reactions. For microwave-assisted Fischer indole synthesis, ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) have proven to be effective, allowing for clean and high-yielding reactions at elevated temperatures and significantly reduced reaction times. rsc.org Simpler preparations, such as the synthesis of the hydrochloride salt, often utilize alcoholic solvents like ethanol. The choice of solvent can also influence selectivity, with non-polar solvents like benzene or xylene being used in direct alkylation methods. google.com

| Reaction Type | Catalyst | Solvent | Effect |

|---|---|---|---|

| Fischer Indole Synthesis | HCl (from hydrochloride salt) | THF, 2-MeTHF, CPME | Accelerates reaction under microwave conditions, high yield. rsc.org |

| Hydrazone Formation | Acid (general) | Various | Catalyzes nucleophilic attack and dehydration. nih.gov |

| Synthesis (Alkylation) | Sodium Amide (NaNH₂) | THF, 1,2-dimethoxyethane | Promotes selective α-N alkylation, high yield. |

| Dehydrogenative Coupling | Manganese complex / tBuOK | Not specified | Base accelerates condensation step. rsc.org |

| Synthesis (Alkylation) | Sodium Bicarbonate (NaHCO₃) | Ethanol/Methanol | Simple, industrially scalable method. |

Advanced Spectroscopic and Analytical Characterization for 1 Benzyl 1 Phenylhydrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms. For 1-Benzyl-1-phenylhydrazine, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals. While much of the publicly available data pertains to the hydrochloride salt of the compound, the principles of spectral interpretation remain the same. chemicalbook.comchemicalbook.comguidechem.com

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) and phenyl groups. The spectrum would be characterized by a singlet for the benzylic methylene (B1212753) (CH₂) protons and a series of multiplets in the aromatic region for the ten protons of the two phenyl rings.

The benzylic protons are chemically equivalent and not coupled to other protons, thus appearing as a sharp singlet. The protons on the N-phenyl ring and the benzyl ring are in different chemical environments, leading to complex overlapping signals in the aromatic region of the spectrum. The integration of these signal areas would correspond to a 2:10 proton ratio, confirming the relative number of benzylic to aromatic protons.

Table 1: Expected ¹H NMR Chemical Shift Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (Benzylic) | 4.5 - 5.5 | Singlet | 2H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are anticipated due to the symmetry of the phenyl rings. Each phenyl ring should exhibit four signals: one for the ipso-carbon (attached to nitrogen or the methylene group), two for the ortho- and meta-carbons, and one for the para-carbon. An additional signal corresponds to the benzylic methylene carbon. The chemical shifts of these carbons are indicative of their electronic environment. A reference spectrum for the hydrochloride salt of the compound is available in the literature. chemicalbook.comguidechem.com

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| -CH₂- (Benzylic) | 50 - 60 |

| Aromatic CH | 110 - 130 |

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between adjacent protons within the N-phenyl ring and within the benzyl ring's phenyl group. This allows for the differentiation of the two aromatic systems and the assignment of protons within each ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate proton signals with their directly attached carbon atoms. An HSQC or HMQC spectrum would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the singlet from the benzylic protons would correlate to the benzylic carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). It shows correlations between protons and carbons that are not directly bonded. Key expected correlations for this compound would include:

A correlation from the benzylic (CH₂) protons to the ipso-carbon of the benzyl ring's phenyl group.

Correlations from the benzylic (CH₂) protons to the ortho-carbons of the benzyl ring's phenyl group.

Correlations from the aromatic protons to adjacent carbons within their respective rings, confirming assignments made from COSY.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation. In the positive ion mode, this compound (C₁₃H₁₄N₂, molecular weight ≈ 198.27 g/mol ) would be expected to readily form a protonated molecular ion [M+H]⁺. nih.govsielc.com This would result in a prominent signal at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton. Other adduct ions, such as the sodium adduct [M+Na]⁺, might also be observed.

Table 3: Expected Ions in ESI-MS of this compound

| Ion | Formula | Approximate m/z |

|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₁₃H₁₅N₂]⁺ | 199.12 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group absorbs at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum provides clear evidence for its key structural features. The spectrum of the related compound, this compound hydrochloride, shows characteristic peaks that, with consideration for the salt form, can be extrapolated to the free base. nist.gov The N-H bond of the hydrazine (B178648) moiety is of particular interest. In the parent compound, phenylhydrazine (B124118), a broad absorption peak assignable to N-H stretching is observed around 3332 cm⁻¹. researchgate.net For this compound, a similar N-H stretch is expected, though its exact position and shape may be influenced by the electronic environment created by the benzyl and phenyl substituents.

Other significant absorptions include those for C-H bonds. Aromatic C-H stretching vibrations from the benzyl and phenyl rings typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the benzylic methylene (-CH₂-) group is expected in the 2850-2960 cm⁻¹ region. researchgate.net Vibrations corresponding to C=C stretching within the aromatic rings are generally found in the 1450-1600 cm⁻¹ region.

Table 1: Expected IR Absorption Ranges for this compound

| Functional Group | Bond | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|---|

| Hydrazine | N-H | Stretch | 3300 - 3400 |

| Aromatic Rings | C-H | Stretch | 3000 - 3100 |

| Methylene Group | C-H | Stretch | 2850 - 2960 |

Note: Data is inferred from typical functional group absorption regions and spectra of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains two primary chromophores: the phenyl group and the benzyl group. The parent compound, phenylhydrazine, exhibits maximum absorption in alcohol at 241 nm and 283 nm. nih.gov These absorptions are attributed to π → π* transitions within the phenyl ring, perturbed by the hydrazine substituent.

The presence of the benzyl group in this compound is expected to result in a UV-Vis spectrum that is a composite of the transitions from both aromatic rings. While the fundamental electronic transitions will be similar to those of phenylhydrazine, slight shifts in λmax and changes in molar absorptivity may occur due to the electronic influence of the benzyl group. For analytical purposes, especially when dealing with complex mixtures like drug substances, the UV absorption of phenylhydrazines can overlap with other components. rsc.org In such cases, pre-column derivatization techniques can be employed to shift the λmax to the visible region, thereby increasing selectivity and sensitivity. rsc.org For example, derivatization of phenylhydrazine with 4-nitrobenzaldehyde (B150856) shifts the λmax to 416 nm, moving it away from interfering substances. rsc.org

Chromatographic Techniques for Purity and Separation

Chromatography is an essential tool for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions involving this compound and for preliminary purity checks. In TLC, a small amount of the sample is spotted onto a plate coated with an adsorbent, typically silica (B1680970) gel, and a solvent system (mobile phase) is allowed to move up the plate via capillary action. umich.edu Separation occurs based on the differential partitioning of the compound between the stationary and mobile phases.

For compounds related to phenylhydrazine, solvent systems such as ethyl acetate-n-hexane mixtures have been used effectively. researchgate.net The position of the compound is identified by a retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For enhanced visualization of spots that are not colored, UV light or specific staining agents can be used. researchgate.net For quantitative analysis of phenylhydrazine, a method involving derivatization with fluorescamine (B152294) and detection using a TLC-fluorescence scanner has been developed, allowing for quantification down to 200 picograms per spot. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to determine the purity of this compound, with purities of 95.0% or higher being reported. In this method, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the column's stationary phase.

For the analysis of phenylhydrazines, derivatization is sometimes employed to improve stability and chromatographic behavior. nih.gov For instance, methods involving the formation of acetone (B3395972) phenylhydrazone or 2-furalphenylhydrazone derivatives have been explored for phenylhydrazine analysis, although issues with peak stability or the formation of multiple derivative peaks can arise. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of this compound. It is particularly valuable for purity assessment and for analyzing non-volatile or thermally sensitive compounds. rsc.org

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a specialized reverse-phase column and a straightforward mobile phase, demonstrating the applicability of HPLC for this compound. When analyzing trace levels of phenylhydrazine residues in bulk drugs, HPLC methods have been developed that can achieve sensitivities in the parts-per-million (ppm) range. google.com

Table 2: Example HPLC Method for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

Note: For Mass Spectrometry (MS) compatible applications, formic acid is typically substituted for phosphoric acid. sielc.com

Computational Chemistry and Modeling of 1 Benzyl 1 Phenylhydrazine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-benzyl-1-phenylhydrazine, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are instrumental in elucidating its molecular geometry and electronic characteristics.

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of two phenyl rings and a hydrazine (B178648) bridge allows for multiple rotational conformations. DFT calculations can predict the most energetically favorable arrangement of these functional groups, which is crucial for understanding its interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For hydrazine derivatives, the HOMO is often localized on the nitrogen-rich hydrazine moiety, while the LUMO may be distributed over the aromatic rings. nih.gov

Table 1: Frontier Molecular Orbital Properties of a Hydrazine Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -4.786 |

| LUMO Energy | -0.318 |

| Energy Gap (ΔE) | 4.468 |

Data for a representative p-phenylenediamine (B122844) and phenylhydrazine (B124118) with formaldehyde (B43269) terpolymer. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. chemrxiv.org

Red/Yellow Regions: Indicate negative electrostatic potential and are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like nitrogen.

Blue Regions: Indicate positive electrostatic potential and are electron-deficient. These areas are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazine group, making them potential sites for interaction with electrophiles. The phenyl rings may exhibit both positive and negative regions, influencing their interaction with other aromatic systems through π-π stacking.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis is useful for understanding hybridization, charge distribution, and intramolecular interactions.

Molecular Dynamics (MD) Simulations of this compound Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves and interacts with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal conformational changes, solvent effects, and binding interactions.

MD simulations can be employed to study the behavior of this compound in different solvents, predicting its solvation structure and dynamics. Furthermore, if this compound is being investigated for its interaction with a biological target, such as an enzyme or receptor, MD simulations can be used to model the stability of the protein-ligand complex, identify key interacting residues, and calculate binding free energies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgslideshare.net QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, or structural properties) with experimentally determined activities. uobasrah.edu.iq

For this compound, QSAR studies would involve designing a series of derivatives by modifying its chemical structure (e.g., adding substituents to the phenyl rings). The molecular descriptors for these derivatives would then be calculated using computational methods. These descriptors could include parameters derived from DFT calculations (such as HOMO/LUMO energies, dipole moment, and atomic charges), as well as other properties like logP, molecular weight, and topological indices.

By correlating these descriptors with a measured biological activity (e.g., inhibitory concentration against a specific enzyme), a predictive QSAR model can be built. nih.gov This model can then be used to virtually screen new, unsynthesized derivatives of this compound to predict their activity and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery and design process.

Docking Studies of this compound with Biological Targets

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking studies for the compound this compound against any biological targets. While research exists on related phenylhydrazine derivatives and their interactions with various enzymes and receptors, direct computational docking analyses detailing the binding affinity and interaction modes of this compound are not publicly available at this time.

Computational docking is a critical method in drug discovery and molecular biology for predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique can provide insights into the binding energy, affinity, and specific molecular interactions such as hydrogen bonds and hydrophobic interactions between a ligand, like this compound, and a target protein.

The absence of such studies for this compound means that there is currently no data to populate tables on its binding affinities or to detail its specific interactions with biological macromolecules. Further research in this area would be necessary to elucidate the potential biological activity and therapeutic applications of this compound from a computational standpoint.

Applications of 1 Benzyl 1 Phenylhydrazine in Advanced Materials and Catalysis Research

Role in the Synthesis of Complex Organic Compounds

A primary and well-documented application of 1-Benzyl-1-phenylhydrazine is its use as a key reactant in the Fischer indole (B1671886) synthesis. This powerful reaction, discovered in 1883, remains a cornerstone of heterocyclic chemistry for creating the indole ring system, a structural motif present in numerous pharmaceuticals and natural products.

The direct use of this compound provides a convenient, one-step pathway to synthesize 1-benzylindoles. tandfonline.com The benzyl (B1604629) group often serves as an effective protecting group for the indole nitrogen in the multi-step synthesis of complex indole alkaloids. This group is valued for its stability under various acidic and basic conditions, yet it can be readily removed when needed. tandfonline.com

In a typical procedure, this compound (or its hydrochloride salt) is reacted with an appropriate aldehyde or ketone in a suitable solvent, such as hot glacial acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to yield the final 1-benzylindole product. tandfonline.com This method has proven effective for preparing 1,3-disubstituted and 1,2,3-trisubstituted indoles. tandfonline.com The N-benzylated indole structure is a key fragment in various biologically active molecules, including compounds investigated as potential inhibitors of enzymes relevant to neurodegenerative diseases. nih.gov

Table 1: Examples of 1-Benzylindoles Synthesized from this compound Data sourced from Perni and Gribble (1982). tandfonline.com

| Aldehyde/Ketone Reactant | Resulting 1-Benzylindole Product | Yield (%) |

|---|---|---|

| Cyclohexanone | 1-Benzyl-1,2,3,4-tetrahydrocarbazole | 95 |

| 4-Heptanone | 1-Benzyl-3-ethyl-2-propylindole | 87 |

| Propiophenone | 1-Benzyl-2-methyl-3-phenylindole | 66 |

| Desoxybenzoin | 1-Benzyl-2,3-diphenylindole | 91 |

Precursor in Dye and Pigment Industries for Azo Dyes

The parent compound, phenylhydrazine (B124118), sees broad use as a chemical intermediate in various sectors, including the dye industry. who.int However, the specific role of this compound as a direct precursor for azo dyes is not substantiated by conventional chemical principles. The standard and most common industrial synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine (Ar-NH₂) to form a diazonium salt (Ar-N₂⁺), followed by an azo coupling reaction with an electron-rich compound. nih.govunb.ca

This compound is a disubstituted hydrazine (B178648), meaning the nitrogen atom attached to the phenyl ring is secondary, not primary. It lacks the requisite primary amine group necessary for the initial diazotization step. nih.gov While some commercial suppliers mention its use in dye manufacturing, the scientific literature does not support its application as a direct reactant in the mainstream synthesis of azo dyes. xinchem.com

Utilization in Polymer Chemistry for Rubber and Plastics Manufacturing

Similar to its application in the dye industry, the role of this compound in the large-scale manufacturing of rubber and plastics is not detailed in scientific literature. General claims by chemical suppliers note its utility in these areas, but specific research findings on its function as a monomer, polymerization initiator, or additive are lacking. xinchem.com

Research into related compounds offers some context. For instance, systems involving the parent compound, phenylhydrazine, and metal chlorides have been investigated for their effect on the properties of reclaimed rubber from tire waste. researchgate.net This application, however, is related to the processing and recycling of existing polymers rather than the synthesis of new ones. The common classes of thermal polymerization initiators are typically azo compounds (like AIBN) or organic peroxides, not hydrazine derivatives.

Catalytic Applications of this compound and Its Derivatives

While this compound itself is not typically employed as a catalyst, it serves as a valuable precursor for the synthesis of ligands whose metal complexes possess significant catalytic activity. The hydrazine functional group can be readily converted into other structures, such as hydrazones, which are excellent ligands for coordinating with transition metal ions. researchgate.net

These metal-hydrazone complexes have demonstrated catalytic potential in a variety of organic transformations. The coordination of the ligand to a metal center can facilitate reactions that are otherwise difficult to achieve. For example, derivatives of N,N-disubstituted hydrazines are integral to several metal-catalyzed processes:

Titanium-catalyzed Diamination: Complexes derived from 1,1-disubstituted hydrazines can catalyze the diamination of alkynes, a direct method for installing two nitrogen atoms across a carbon-carbon triple bond to form valuable 1,2-diamine products. nih.gov

Cobalt- and Manganese-catalyzed Hydrohydrazination: These earth-abundant metals can catalyze the addition of a hydrazine derivative across an olefin, providing a direct route to functionalized hydrazine compounds. acs.org

The general principle involves the reaction of a hydrazine derivative with a carbonyl compound to form a hydrazone ligand. This ligand then complexes with a metal salt (e.g., of copper, nickel, cobalt, or iron) to form a coordination complex. The electronic and steric properties of this complex allow it to act as a catalyst, for instance, in oxidation or amination reactions. researchgate.netacs.org The benzyl and phenyl groups on this compound can be used to tune the steric and electronic environment of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Table 2: Representative Catalytic Systems Based on Hydrazine Derivatives

| Metal Center | Hydrazine Derivative Type | Catalyzed Reaction | Reference |

|---|---|---|---|

| Titanium (Ti) | 1,1-Disubstituted Hydrazines | Alkyne Diamination | nih.gov |

| Cobalt (Co) | Protected Hydrazines | Olefin Hydrohydrazination | acs.org |

| Manganese (Mn) | Protected Hydrazines | Olefin Hydrohydrazination | acs.org |

| Iron (Fe) | Dinitrogen complexes | Nitrogen fixation to hydrazine/ammonia | researchgate.netnih.gov |

Biological and Medicinal Chemistry Research on 1 Benzyl 1 Phenylhydrazine

Biological Activity and Pharmacological Studies

1-Benzyl-1-phenylhydrazine is a hydrazine (B178648) derivative that has attracted interest in medicinal chemistry for its diverse biological activities. The reactivity of its hydrazine moiety, which can interact with biological molecules like proteins and enzymes, is central to its pharmacological profile. Research has explored its potential in several areas, including oncology, neurodegenerative disease, and enzyme inhibition.

Research indicates that this compound possesses antitumor properties. Phenylhydrazine (B124118) derivatives have been investigated for their potential as anticancer agents, with some compounds demonstrating antiproliferative effects against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF-7). In vitro studies on this compound have shown its effectiveness against different cancer cells, pointing to a potential application in cancer therapy. The proposed mechanism for its anticancer action involves the induction of apoptosis and the inhibition of cell proliferation, marking it as a candidate for further investigation as an anticancer agent.

Derivatives built on a similar N-benzyl scaffold have also shown significant growth-inhibitory properties against cancer cell lines. For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives have been tested against breast (MCF-7) and lung (A-549) cancer cell lines, with some showing potent activity. mdpi.com

Table 1: Anticancer Activity of Selected N-Benzyl-5-bromoindolin-2-one Derivatives (Illustrative Examples of a Related Scaffold)

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7a | MCF-7 | 19.53 ± 1.05 |

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

Data sourced from a study on related N-benzyl derivatives to illustrate the potential of the chemical scaffold. mdpi.com

This compound has been identified as an effective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a protein that has been strongly implicated in the pathology of Parkinson's disease, as mutations in the LRRK2 gene are a common cause of both hereditary and non-hereditary forms of the disease. nih.govnih.gov The G2019S mutation, in particular, is associated with increased LRRK2 kinase activity. morressier.com Consequently, the inhibition of LRRK2's kinase function is a major therapeutic strategy being explored for the treatment of Parkinson's disease. nih.govmorressier.com The demonstrated ability of this compound to inhibit LRRK2 kinase activity places it among compounds of interest for research in this area.

The inhibition of LRRK2 kinase activity is considered a promising neuroprotective approach for treating Parkinson's disease. nih.gov Studies have established that the neurodegeneration induced by LRRK2 mutations is dependent on its kinase activity. nih.gov Therefore, pharmacological inhibitors of LRRK2 are being actively investigated for their potential to protect against this neuronal degeneration. nih.gov

The finding that this compound inhibits LRRK2 suggests it may have neuroprotective effects in neurodegeneration models where LRRK2 activity is a contributing factor. Furthermore, other hydrazine-based compounds, such as phenelzine, are known to exhibit neuroprotective properties through various mechanisms, including the inhibition of monoamine oxidase (MAO) and the scavenging of reactive aldehydes that cause oxidative stress. nih.govcornell.eduuky.edu This broader context of hydrazine derivatives in neuroprotection supports the rationale for investigating the specific neuroprotective potential of this compound.

Hydrazine derivatives are a well-known class of monoamine oxidase (MAO) inhibitors. researchgate.net Research on arylalkylhydrazines, a class that includes this compound, has provided detailed insights into their interaction with the two MAO isoforms, MAO-A and MAO-B. nih.govacs.org

Studies comparing the inhibitory properties of close structural analogs, such as benzylhydrazine (B1204620) and phenylethylhydrazine, against human MAO-A and MAO-B have revealed important differences in binding and affinity. nih.govacs.orgcolab.ws Research shows that benzylhydrazine, which is structurally very similar to this compound, binds more tightly to MAO-B than to MAO-A. researchgate.netnih.govacs.orgacs.org This suggests a degree of selectivity for the MAO-B isoform. nih.govacs.orgcolab.ws In contrast, phenylhydrazine is reported to be a weak inhibitor of both enzymes. nih.govacs.orgcolab.ws This inhibition is irreversible due to the formation of a covalent bond with the enzyme's flavin coenzyme. researchgate.net

Table 2: Inhibition Parameters of Related Hydrazines on Human MAO Isoforms

| Inhibitor | Target Enzyme | Kᵢ (µM) | Notes |

|---|---|---|---|

| Phenylethylhydrazine | MAO-A | Micromolar range | Competitive inhibitor |

| Phenylethylhydrazine | MAO-B | Micromolar range | Competitive inhibitor |

| Benzylhydrazine | MAO-B | Tighter binding than to MAO-A | - |

| Phenylhydrazine | MAO-A / MAO-B | Weakly bound | - |

Data based on studies of structurally related arylalkylhydrazines. acs.org

The mechanism of irreversible inhibition of MAO by arylalkylhydrazines has been studied in detail. nih.govacs.org The process is complex and requires the presence of molecular oxygen. nih.govacs.org A proposed mechanistic scheme involves an initial enzyme-catalyzed conversion of the hydrazine inhibitor into a diazene (B1210634) intermediate. nih.govcolab.wsacs.org

Following its formation, the bound diazene reacts with molecular oxygen. nih.govacs.org This reaction leads to the generation of an alkyl radical, molecular nitrogen (N₂), and a superoxide (B77818) anion. nih.govcolab.wsacs.org The resulting bound arylalkyl radical then reacts covalently with the N(5) position of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govacs.orgcolab.wsacs.org This alkylation of the flavin is the key step that leads to the irreversible inactivation of the MAO enzyme. nih.govacs.org Mass spectral analysis of the inhibited enzyme confirms that the primary modification is a single covalent addition of the hydrazine's arylalkyl group to the FAD moiety. researchgate.netnih.govacs.org

Monoamine Oxidase (MAO) Inhibition Research

Alkylation of Flavin Adenine Dinucleotide (FAD) Moiety

The interaction of hydrazine derivatives with flavins and flavoproteins is a subject of significant biochemical interest. While direct studies detailing the alkylation of the Flavin Adenine Dinucleotide (FAD) moiety by this compound are not extensively documented in available literature, the chemical reactivity of the hydrazine functional group suggests a potential for such interactions. Hydrazines are known to be oxidized by flavin-containing monooxygenases. nih.gov The metabolism of alkyl hydrazines can lead to the formation of carbon radicals, which are highly reactive species. washington.edu These radicals can then react with prosthetic groups of enzymes, such as the heme in cytochrome P-450. washington.edu

Theoretically, a similar radical-mediated mechanism could lead to the alkylation of the FAD cofactor. The oxidation of this compound by a flavoenzyme could generate a benzylphenylhydrazyl radical, which might then break down to form a benzyl (B1604629) radical. This electrophilic radical could potentially attack the electron-rich isoalloxazine ring of FAD, leading to its alkylation. Phenylhydrazine itself has been shown to react with free flavins. researchgate.net Such a reaction would covalently modify the FAD molecule, thereby irreversibly inhibiting the function of the flavoenzyme. This mechanism of action is a known strategy for the inactivation of enzymes and is a key area of investigation in the design of specific enzyme inhibitors. However, it must be reiterated that this is a hypothesized mechanism based on the known reactivity of related compounds, and specific experimental evidence for the alkylation of FAD by this compound is required for confirmation.

Antibacterial Activity

Hydrazine derivatives, particularly in the form of hydrazones, have emerged as a promising class of antibacterial agents. Phenylhydrazine Schiff bases have demonstrated notable biological importance, including antibacterial properties. washington.edu Research into arylhydrazones derived from imidazodiazabicycloalkanones has revealed significant antibacterial activity. scienmag.comnih.gov

The antibacterial efficacy of these compounds is influenced by the specific bacterial strain and the chemical structure of the arylhydrazone. scienmag.com For instance, studies on arylhydrazones of imidazodiazabicycloalkanones showed that 4-chloro (4-Cl) phenyl substituted derivatives had strong inhibitory effects against Staphylococcus aureus, while 4-bromo (4-Br) phenyl substituted compounds were potent against Pseudomonas aeruginosa. nih.gov This highlights the importance of the substitution pattern on the phenyl ring in determining the antibacterial spectrum and potency. The development of targeted therapies based on these findings could be crucial in combating bacterial strains with specific resistance mechanisms. scienmag.com

| Compound Type | Bacterial Strain | Key Structural Feature for Activity | Reference |

|---|---|---|---|

| Arylhydrazones of Imidazodiazabicycloalkanones | Staphylococcus aureus | 4-Cl phenyl substitution | nih.gov |

| Arylhydrazones of Imidazodiazabicycloalkanones | Pseudomonas aeruginosa | 4-Br phenyl substitution | nih.gov |

| Phenylhydrazone Schiff Bases | General antibacterial activity | Hydrazone linkage | washington.edu |

Antimalarial, Anti-inflammatory, Antinociceptive, Antitubercular, Anthelmintic, Antidiabetic, and Antiepileptic Properties of Hydrazine Derivatives

Derivatives of phenylhydrazine have been investigated for a wide array of pharmacological activities, demonstrating the versatility of this chemical scaffold in medicinal chemistry. washington.edu

Antimalarial Activity : Pyrazoline derivatives synthesized from phenylhydrazine have shown potential as antimalarial agents. nih.gov Studies on substituted 3-styryl-2-pyrazoline derivatives revealed that the presence of methoxy (B1213986) groups on N-phenyl pyrazolines significantly increased antimalarial activity against Plasmodium falciparum. xinchem.com

Anti-inflammatory Activity : Phenylhydrazine-containing structures have been evaluated for their anti-inflammatory properties. A terpolymer incorporating p-phenylenediamine (B122844) and phenylhydrazine demonstrated potential as an anti-inflammatory agent in molecular modeling studies. nih.gov Additionally, pyrazole (B372694) and pyrazoline derivatives are recognized as having anti-inflammatory effects. biosynth.com

Antinociceptive Activity : Certain derivatives have shown promise in pain management. Phenothiazine-1-acylhydrazone derivatives, for example, have been identified as potent antinociceptive agents. mdpi.com

Antitubercular Activity : The hydrazide-hydrazone moiety is a key feature in many antitubercular drugs, including the frontline drug isoniazid. swu.edu.cn Numerous studies have shown that derivatives of phenylhydrazine, such as hydrazones and nicotinic acid hydrazides, exhibit significant activity against Mycobacterium tuberculosis. swu.edu.cnnih.gov The lipophilicity of these derivatives appears to be a crucial factor for their antimycobacterial efficacy. swu.edu.cn

Anthelmintic Activity : Phenylhydrazine derivatives have been investigated for their activity against helminths. Specifically, they have shown toxicity against the tobacco root-knot nematode, indicating potential nematicidal applications. nih.gov Halogen-substituted phenylhydrazine hydrochlorides, such as the 4-chloro, 4-bromo, and 4-fluoro derivatives, were found to be particularly potent. nih.gov Furthermore, 1,2,4-triazole (B32235) derivatives incorporating a phenylhydrazine moiety have demonstrated significant anthelmintic activity against earthworms. cdc.gov

Antidiabetic Activity : Benzylidenehydrazine derivatives have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. scienmag.com This suggests their potential for controlling postprandial glucose levels in individuals with diabetes.

Antiepileptic Properties : Various heterocyclic compounds derived from hydrazines have been explored for their anticonvulsant effects. Pyridazinone derivatives have shown moderate to good anticonvulsant activity in maximal electroshock (MES)-induced convulsion models. austinpublishinggroup.com Additionally, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated activity in animal models of epilepsy. scirp.org

| Pharmacological Activity | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Antimalarial | Pyrazoline derivatives | Methoxy substitution on N-phenyl pyrazolines enhances activity. | xinchem.com |

| Anti-inflammatory | Phenylhydrazine terpolymers, Pyrazolines | Demonstrated potential in molecular modeling and in-vivo studies. | nih.govbiosynth.com |

| Antinociceptive | Phenothiazine-1-acylhydrazones | Identified as potent antinociceptive agents. | mdpi.com |

| Antitubercular | Hydrazones, Nicotinic acid hydrazides | Lipophilicity is a key factor for activity. | swu.edu.cn |

| Anthelmintic | Halogenated phenylhydrazines, 1,2,4-triazoles | Effective against root-knot nematodes and earthworms. | nih.govcdc.gov |

| Antidiabetic | Benzylidenehydrazines | Potent inhibitors of α-amylase. | scienmag.com |

| Antiepileptic | Pyridazinones, N-phenylacetamides | Active in MES-induced convulsion models. | austinpublishinggroup.comscirp.org |

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives of this compound is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern their efficacy in various therapeutic areas.

For antibacterial arylhydrazone derivatives, the nature and position of substituents on the phenyl ring are critical. For example, the presence of a 4-chlorophenyl group was found to be favorable for activity against S. aureus, whereas a 4-bromophenyl group conferred potency against P. aeruginosa. nih.gov This indicates that electronic and steric factors of the substituent play a significant role in the interaction with bacterial targets.

In the context of antitubercular activity, SAR studies of nicotinic acid hydrazides have shown that lipophilicity is a key determinant of potency. swu.edu.cn The introduction of a bromine atom at the 5-position of an incorporated isatin (B1672199) moiety led to a remarkable increase in activity against M. tuberculosis. swu.edu.cn Conversely, a strongly electron-withdrawing group like fluorine on the phenyl ring resulted in a complete loss of activity, suggesting that a balance of electronic properties is necessary. swu.edu.cn

For antifungal phenylhydrazone derivatives, SAR analysis has established several rules for activity against Rhizoctonia solani. nih.gov Smaller carbonate groups and the presence of electron-withdrawing groups on the phenyl ring of the phenylhydrazone were found to enhance activity. Furthermore, a halogen at the para position was more beneficial than at the ortho or meta positions. nih.gov

These SAR studies are crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Development of Pharmaceutical Intermediates and Therapeutic Compounds

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical industry. xinchem.com Its structural features make it a versatile building block for creating more complex molecules with potential therapeutic applications.

One of the most notable applications of phenylhydrazine and its derivatives is in the Fischer indole (B1671886) synthesis , a powerful method for constructing the indole ring system. austinpublishinggroup.com The indole motif is a core component of numerous biologically active natural products and pharmaceuticals. austinpublishinggroup.com The use of this compound in this reaction allows for the direct synthesis of 1-benzylindoles, which can be important precursors for complex target molecules. austinpublishinggroup.com

Furthermore, this compound and its parent compound, phenylhydrazine, are used in the synthesis of various therapeutic agents. Derivatives of phenylhydrazine have been investigated for their potential as antitumor agents , with some compounds showing antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). nih.govwikipedia.org The synthesis of benzylidene derivatives from phenylhydrazine has been a strategy to develop new anticancer compounds. wikipedia.org Additionally, this compound hydrochloride has been explored for its potential in treating prostatic hyperplasia. mdpi.com

Toxicology and Biological System Interactions

Effects on Biological Systems

The toxicological profile of this compound is not extensively detailed in the literature; however, information on its parent compound, phenylhydrazine, provides significant insights into its potential biological effects. Phenylhydrazine is known to be toxic and can cause damage to red blood cells, potentially leading to hemolytic anemia. It can also cause liver damage.

Exposure to phenylhydrazine can occur through inhalation, ingestion, or skin contact. The toxic effects are characterized by the destruction of erythrocytes, an increase in reticulocytes, the formation of methemoglobin, and the appearance of Heinz bodies. These hematological effects can lead to secondary damage to other organs, such as the spleen and liver. The mechanism of toxicity is thought to involve the generation of reactive oxygen species and oxidative stress.

For this compound specifically, GHS hazard classifications indicate that it causes skin irritation and serious eye irritation. nih.gov Given that it is a derivative of phenylhydrazine, it is reasonable to anticipate that it may exhibit similar hematotoxic and hepatotoxic effects, although specific studies are needed to confirm this. The metabolic activation of hydrazine derivatives can lead to the formation of reactive intermediates that can alkylate DNA, which is a mechanism linked to their toxic and carcinogenic potential.

| Compound | Observed Toxic Effects | Reference |

|---|---|---|

| Phenylhydrazine (parent compound) | Hemolytic anemia, liver damage, skin and eye irritation, potential carcinogen. | |

| This compound | Causes skin irritation and serious eye irritation (GHS classification). | nih.gov |

Hemolytic Anemia Induction

Phenylhydrazine and its derivatives are well-documented inducers of hemolytic anemia. jcu.cznih.govnih.govresearchgate.net The toxic effect is primarily exerted on red blood cells, leading to their damage and subsequent anemia, which can involve secondary effects on the spleen and liver. jcu.cznih.govwho.int The mechanism involves the interaction of the hydrazine compound with hemoglobin. nih.govnih.gov Phenylhydrazine reacts with oxyhemoglobin, leading to an oxidation reaction that generates destructive free radicals and reactive oxygen species (ROS). nih.govpeerj.com This oxidative stress causes a cascade of damaging events within the erythrocytes, including the oxidation of oxyhemoglobin to methemoglobin, lipid peroxidation of the cell membrane, and the denaturation of cytoskeletal proteins. jcu.czresearchgate.net A key feature of this process is the precipitation of damaged hemoglobin within the red blood cells, forming characteristic inclusions known as Heinz bodies. nih.govresearchgate.net The entire process destabilizes the red blood cells, leading to their premature destruction (hemolysis). nih.govnih.govabap.co.in The induction of anemia by arylhydrazines can be influenced by substituents on the benzene (B151609) ring. nih.gov

Zebrafish Embryo Toxicity Studies, including LC50 Determination

While specific studies on this compound are not detailed, research on the closely related compound, phenylhydrazine hydrochloride (PHZ), provides significant insight into the potential toxicity of this class of compounds. The zebrafish (Danio rerio) embryo is a common model for toxicity studies due to its rapid external development and genetic similarity to humans. nih.govresearchgate.net

In studies using zebrafish embryos and larvae, PHZ demonstrated dose- and time-dependent toxicity. nih.govresearchgate.net The lethal concentration 50 (LC50)—the concentration required to kill 50% of the embryo population—for PHZ was determined to be 0.7 µg/mL. nih.govnih.gov Exposure to PHZ led to a variety of developmental abnormalities and toxic effects.

| Endpoint | Observation at Effective Concentrations | Reference |

|---|---|---|

| Mortality | Significantly increased mortality rate at and above 0.7 µg/mL between 48 and 72 hours post-fertilization (hpf). | nih.govnih.gov |

| Hatching Rate | Delayed hatching observed in treated embryos compared to controls. | nih.govnih.gov |

| Heart Rate | Significant decrease (20%) in heart rate in larvae treated with 0.5 µg/mL at 96 hours. | nih.govresearchgate.netnih.gov |

| Phenotypic Anomalies | Enlarged yolk sac, yolk sac split, pericardial edema, notochord anomaly, body curvature, and underdeveloped head and eyes at higher concentrations. | nih.govresearchgate.netnih.gov |

| Apoptosis | Increased presence of apoptotic cells detected in the caudal fin region of larvae at 0.7 µg/mL. | nih.govresearchgate.net |

These findings highlight that phenylhydrazine and its derivatives can cause severe phenotypic abnormalities and cytotoxicity during embryonic development. nih.govresearchgate.net

Interaction with Biological Molecules via Hydrazine Moiety

The hydrazine functional group (-NH-NH2) is chemically reactive and can interact with various biological molecules. nih.govnih.gov A primary reaction pathway involves the interaction of the hydrazine moiety with carbonyl groups (aldehydes and ketones), which are present in many biological molecules. who.intnih.govdtic.mil This reactivity is a key factor in both the biological activity and the toxicity of hydrazine derivatives. nih.gov The biotransformation of hydrazines can lead to the formation of reactive intermediates, such as free radicals and carbocations, which can then bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction. nih.gov

Formation of Covalent Bonds with Carbonyl Groups in Proteins and Enzymes